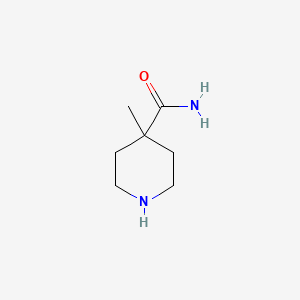

4-Methylpiperidine-4-carboxamide

Vue d'ensemble

Description

4-Methylpiperidine-4-carboxamide is a chemical compound with a molecular weight of 142.2 . It is commonly used in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in recent scientific literature . For instance, one study reported the use of 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu .Molecular Structure Analysis

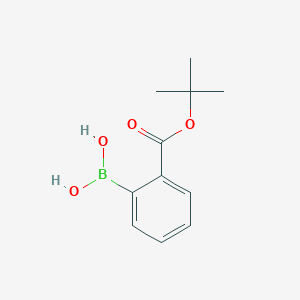

The molecular structure of this compound is represented by the InChI code1S/C7H14N2O/c1-8-7 (10)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3, (H,8,10) . This indicates that the compound contains seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom . Chemical Reactions Analysis

This compound is known to participate in various chemical reactions. For example, it is commonly used for Fmoc group removal in SPPS-Fmoc/tBu . The piperidine ring substitution leads to a significant reduction in the number of hydrates compared with the parent amine .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 142.2 .Applications De Recherche Scientifique

Catalytic Applications :

- Alkoxycarbonylpiperidines, such as 4-ethylpipecolinate and others, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process results in the formation of carboxamides and ketocarboxamides, depending on the reaction conditions and substrates used (Takács et al., 2014).

Synthesis and DNA Binding :

- DNA-threading bis(9-aminoacridine-4-carboxamides) with piperidine sidechains have been synthesized. These compounds exhibit cytotoxicity towards human leukemic cells and show the ability to bisintercalate with supercoiled DNA (He et al., 2008).

Nanocomposite Applications :

- Methylpiperidine-functionalized graphene oxide has been synthesized and applied as a curing catalyst for polyimide nanocomposites. These nanocomposites demonstrate improved oxygen barrier properties and high thermal stability (Jin et al., 2019).

Pharmaceutical Synthesis :

- Efficient Fmoc group removal in peptide synthesis using diluted 4-methylpiperidine is described as less harmful to the environment and humans compared to standard practices (Rodríguez et al., 2019).

Development of Repellents :

- Synthesis of chiral piperidine analogs, such as SS220, has been explored for their potential as arthropod repellents. They show comparable or better efficacy than common repellents like Deet (Klun et al., 2003).

Design of Dual Reuptake Inhibitors :

- 4-Benzylpiperidine carboxamides were designed and synthesized as dual (serotonin and norepinephrine) reuptake inhibitors. They displayed significant inhibition compared to standard drugs (Paudel et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Piperidines, including 4-Methylpiperidine-4-carboxamide, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is a promising future for this class of compounds in the field of drug discovery and development .

Propriétés

IUPAC Name |

4-methylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(6(8)10)2-4-9-5-3-7/h9H,2-5H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXCNYRFESQHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3197017.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3197024.png)

![tert-Butyl (3R)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B3197035.png)

![2-(Bromomethyl)-1-oxaspiro[4.4]nonane](/img/structure/B3197042.png)

![4-[(3-Butenyl)sulfonyl]phenylboronic acid](/img/structure/B3197065.png)

![[4-(Dimethylphosphoryl)phenyl]methanol](/img/structure/B3197099.png)